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molecular formula C11H17NO4S B8406941 N-(2-hydroxy-1,1-dimethylethyl)-4-methoxybenzenesulfonamide

N-(2-hydroxy-1,1-dimethylethyl)-4-methoxybenzenesulfonamide

Cat. No. B8406941
M. Wt: 259.32 g/mol
InChI Key: AQFMLOWZKIYNQF-UHFFFAOYSA-N
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Patent
US06747027B1

Procedure details

Part A: To a solution of 4.47 g (50 mmol) of 2-amino-2-methyl-1-propanol in 20 mL of THF and 5 mL of water, was added 10 mL (72 mmol) of triethylamine. After cooling in an ice bath, 9.0 g (44 mmol) of 4-methoxybenzenesulfonyl chloride was slowly added over 10 minutes. After stirring at room temperature for 12 hours, the reaction was concentrated, ethyl acetate and water were added, the organic layer was separated and washed with 5% potassium hydrogen sulfate solution, saturated sodium bicarbonate solution and brine, dried over sodium sulfate, filtered and concentrated to afford 9.1 g of the desired N-(2-hydroxy-1,1-dimethylethyl)-4-methoxybenzenesulfonamide.
Quantity
4.47 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4].C(N(CC)CC)C.[CH3:14][O:15][C:16]1[CH:21]=[CH:20][C:19]([S:22](Cl)(=[O:24])=[O:23])=[CH:18][CH:17]=1>C1COCC1.O>[OH:4][CH2:3][C:2]([NH:1][S:22]([C:19]1[CH:18]=[CH:17][C:16]([O:15][CH3:14])=[CH:21][CH:20]=1)(=[O:24])=[O:23])([CH3:6])[CH3:5]

Inputs

Step One
Name
Quantity
4.47 g
Type
reactant
Smiles
NC(CO)(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice bath
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated
ADDITION
Type
ADDITION
Details
ethyl acetate and water were added
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with 5% potassium hydrogen sulfate solution, saturated sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
OCC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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